3-(1-Aminoethyl)oxetan-3-ol
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Overview
Description
3-(1-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an aminoethyl group attached to the third carbon of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of an epoxide with an amine. For example, the reaction of an epoxide with an amino alcohol under acidic or basic conditions can lead to the formation of the oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the oxetane ring can lead to the formation of linear alcohols .
Scientific Research Applications
3-(1-Aminoethyl)oxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)oxetan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)oxetan-3-ol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
3-(1-Methoxyethyl)oxetan-3-ol: Contains a methoxyethyl group instead of an aminoethyl group.
3-(1-Ethyl)oxetan-3-ol: Features an ethyl group instead of an aminoethyl group.
Uniqueness
3-(1-Aminoethyl)oxetan-3-ol is unique due to the presence of both an oxetane ring and an aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The amino group enhances its reactivity and potential for forming hydrogen bonds, while the oxetane ring provides stability and rigidity .
Properties
IUPAC Name |
3-(1-aminoethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNVWKYTJJOGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172587-97-0 |
Source
|
Record name | 3-(1-aminoethyl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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